molecular formula C15H17N5O2 B13370257 N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide

N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide

Cat. No.: B13370257
M. Wt: 299.33 g/mol
InChI Key: CUIDEZRWCWPXFF-MDZDMXLPSA-N
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Description

N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide is an organic compound that features a triazole ring, a dimethylamino group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Dimethylamino Group: This step involves the reaction of the triazole intermediate with a dimethylamino compound under suitable conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced through a reaction with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as substituted amides or thioethers.

Scientific Research Applications

N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific optical or electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the triazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide
  • **N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}benzamide
  • **N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the dimethylamino group allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-[5-[(E)-3-(dimethylamino)prop-2-enoyl]-2-phenyltriazol-4-yl]acetamide

InChI

InChI=1S/C15H17N5O2/c1-11(21)16-15-14(13(22)9-10-19(2)3)17-20(18-15)12-7-5-4-6-8-12/h4-10H,1-3H3,(H,16,18,21)/b10-9+

InChI Key

CUIDEZRWCWPXFF-MDZDMXLPSA-N

Isomeric SMILES

CC(=O)NC1=NN(N=C1C(=O)/C=C/N(C)C)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=NN(N=C1C(=O)C=CN(C)C)C2=CC=CC=C2

Origin of Product

United States

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